molecular formula C2Cl3NS2 B14358561 Trichloro(cyanodisulfanyl)methane CAS No. 90993-60-5

Trichloro(cyanodisulfanyl)methane

Cat. No.: B14358561
CAS No.: 90993-60-5
M. Wt: 208.5 g/mol
InChI Key: BJKFXKPCXGTVAW-UHFFFAOYSA-N
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Description

Trichloro(cyanodisulfanyl)methane is an organosulfur compound characterized by the presence of three chlorine atoms, a cyanodisulfanyl group, and a methane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichloro(cyanodisulfanyl)methane typically involves the reaction of trichloromethane with cyanodisulfanyl reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where methane is reacted with chlorine gas in the presence of a catalyst. The resulting trichloromethane is then subjected to further reactions to introduce the cyanodisulfanyl group .

Chemical Reactions Analysis

Types of Reactions

Trichloro(cyanodisulfanyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosulfur compounds .

Scientific Research Applications

Trichloro(cyanodisulfanyl)methane has several applications in scientific research:

Mechanism of Action

The mechanism by which trichloro(cyanodisulfanyl)methane exerts its effects involves the interaction of its functional groups with molecular targets. The chlorine atoms and cyanodisulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trichloro(cyanodisulfanyl)methane is unique due to the presence of the cyanodisulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

90993-60-5

Molecular Formula

C2Cl3NS2

Molecular Weight

208.5 g/mol

IUPAC Name

trichloromethylsulfanyl thiocyanate

InChI

InChI=1S/C2Cl3NS2/c3-2(4,5)8-7-1-6

InChI Key

BJKFXKPCXGTVAW-UHFFFAOYSA-N

Canonical SMILES

C(#N)SSC(Cl)(Cl)Cl

Origin of Product

United States

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